molecular formula C9H7ClN2OS2 B4769463 5-chloro-N-(5-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide

5-chloro-N-(5-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide

Cat. No.: B4769463
M. Wt: 258.8 g/mol
InChI Key: PKMADLNFLPZTJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(5-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide is a chemical compound with a molecular formula of C11H8ClN3OS2. It is commonly referred to as "compound X" and is used in scientific research for its unique properties.

Mechanism of Action

The exact mechanism of action of 5-chloro-N-(5-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cellular processes. This leads to the disruption of normal cellular function and ultimately results in the death of the target cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various types of fungi and bacteria, including Candida albicans and Staphylococcus aureus. It has also been shown to induce apoptosis (cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-N-(5-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide in lab experiments is its broad spectrum of activity against various types of microorganisms and cancer cells. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for the use of 5-chloro-N-(5-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide in scientific research. One direction is to further investigate its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is to optimize its use as an antifungal and antibacterial agent. Additionally, more research is needed to fully understand its mechanism of action and how it can be used to target specific cellular processes.

Scientific Research Applications

5-chloro-N-(5-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide is used in scientific research for its potential therapeutic properties. It has been shown to have antifungal, antibacterial, and antitumor activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Properties

IUPAC Name

5-chloro-N-(5-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS2/c1-5-4-11-9(14-5)12-8(13)6-2-3-7(10)15-6/h2-4H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMADLNFLPZTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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